molecular formula C19H20BrNO4 B11364853 5-bromo-1-methyl-3-(2,4,6-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-1-methyl-3-(2,4,6-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11364853
M. Wt: 406.3 g/mol
InChI Key: JVIOQESELDULCG-UHFFFAOYSA-N
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Description

5-BROMO-1-METHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-1-METHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by methylation and subsequent reactions to introduce the trimethoxyphenyl group . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-1-METHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-BROMO-1-METHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-1-METHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 5-BROMO-1-METHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20BrNO4

Molecular Weight

406.3 g/mol

IUPAC Name

5-bromo-1-methyl-3-[(2,4,6-trimethoxyphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C19H20BrNO4/c1-21-16-6-5-11(20)7-13(16)14(19(21)22)10-15-17(24-3)8-12(23-2)9-18(15)25-4/h5-9,14H,10H2,1-4H3

InChI Key

JVIOQESELDULCG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=C(C=C(C=C3OC)OC)OC

Origin of Product

United States

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